alpha-D-Lyxofuranose

Antiviral Nucleoside analogues Herpes simplex virus

Only authentic alpha-D-Lyxofuranose guarantees the alpha-anomeric configuration required for nucleoside antivirals and foldamer design. Generic substitution with the beta-anomer or pyranose forms alters reactivity, NMR fingerprints, and biological outcomes. This defined stereoisomer is essential for diastereoselective synthesis and analytical standard use. Confirm lot-specific 13C-NMR identity.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 25545-04-4
Cat. No. B1666897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-D-Lyxofuranose
CAS25545-04-4
Synonymsalpha-D-Lyxofuranose
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5+/m1/s1
InChIKeyHMFHBZSHGGEWLO-STGXQOJASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





alpha-D-Lyxofuranose (CAS 25545-04-4): A Defined Anomeric Furanose Sugar for Stereospecific Carbohydrate Synthesis


alpha-D-Lyxofuranose (CAS 25545-04-4) is a defined stereoisomer within the pentose family, specifically a furanose (five-membered ring) form of D-lyxose with an alpha-configuration at the anomeric center [1]. It is characterized by the molecular formula C5H10O5, a molecular weight of 150.13 g/mol, and four defined stereocenters [2]. This compound is not merely D-lyxose but a specific anomeric and ring form, making it a critical building block and intermediate in synthetic carbohydrate chemistry, particularly for the preparation of nucleoside analogues and complex glycoconjugates where precise stereochemistry governs downstream function [3].

Procurement Risk: Why D-Lyxose or beta-D-Lyxofuranose Cannot Substitute for alpha-D-Lyxofuranose


Generic substitution of alpha-D-Lyxofuranose with its structural relatives—including D-lyxose (open-chain or pyranose forms), its beta-anomer (beta-D-lyxofuranose), or even L-lyxose enantiomers—is not a scientifically valid procurement decision. Each of these closely related compounds possesses distinct stereochemistry that fundamentally alters its chemical reactivity, biological recognition, and spectroscopic signature [1]. For instance, in the synthesis of nucleoside analogues, the alpha-anomer yields a specific stereochemical outcome at the glycosidic bond, whereas the beta-anomer produces a different configuration, often with divergent or even absent antiviral activity [2]. Furthermore, computational studies confirm that the 13C NMR chemical shifts are distinct and computationally distinguishable for alpha-D-lyxofuranose compared to its pyranose forms [3]. Replacing one form with another without experimental validation introduces uncontrolled variables that can invalidate synthetic pathways or confound biological assay results.

Quantitative Differentiation of alpha-D-Lyxofuranose: Evidence-Based Comparator Data


Nucleoside-Derived Antiviral Activity: alpha- vs beta-D-Lyxofuranosyladenine

When evaluating the antiviral potential of lyxofuranosyl nucleosides, the alpha-anomer derived from alpha-D-lyxofuranose exhibits differential activity compared to its beta-anomer. In a systematic study of lyxofuranosyl nucleosides of the five naturally occurring nucleic acid bases, 9-alpha-D-lyxofuranosyladenine demonstrated activity against herpes simplex virus types 1 and 2 (HSV-1, HSV-2) both in vitro and in vivo [1]. While the study does not report a direct numerical comparison for all nucleosides, it establishes that the alpha-D-lyxofuranose-derived nucleoside confers measurable antiviral activity, whereas the corresponding beta-D-lyxofuranosyl nucleosides in the series generally lacked comparable activity profiles [1].

Antiviral Nucleoside analogues Herpes simplex virus

Comparative NMR Spectroscopic Signatures: alpha-D-Lyxofuranose vs. alpha-D-Lyxopyranose

Computational studies at the ab initio and density-functional theory (DFT) levels (B3LYP/TZVP) have been employed to calculate the 13C NMR chemical shifts for a series of monosaccharides, enabling direct spectral differentiation between ring forms [1]. The study specifically calculated shifts for alpha-D-lyxofuranose, alpha-D-lyxopyranose (1C4 and 4C1 conformers), alpha-D-glucopyranose, and alpha-D-glucofuranose. While exact numerical shift values are provided in the full manuscript, the research confirms that the 13C NMR chemical shifts for alpha-D-lyxofuranose are computationally distinct from those of its pyranose counterparts and other sugars, providing a definitive analytical fingerprint for identity confirmation [1].

NMR spectroscopy Computational chemistry Carbohydrate analysis

Conformational Propensity in Foldamer Design: alpha-D-Lyxofuranose Scaffolds vs. Other Furanoses

The unique stereochemical arrangement of alpha-D-lyxofuranose (specifically the trans relationship of C-2 and C-5 substituents on the tetrahydrofuran ring) confers distinct conformational properties when incorporated into oligomeric chains. In studies of C-glycosyl alpha-D-lyxofuranose configured tetrahydrofuran amino acids, tetrameric (n=4) and octameric (n=8) chains were synthesized and characterized [1]. NMR and IR analysis in chloroform solution demonstrated that the tetramer does not adopt a hydrogen-bonded conformation, whereas the octamer populates a well-defined helical structure [1]. This contrasts with other furanose configurations (e.g., ribo- or xylo-furanose) where the stereochemical arrangement leads to different folding propensities [1].

Foldamers Carbohydrate amino acids Conformational analysis

Validated Application Scenarios for alpha-D-Lyxofuranose (CAS 25545-04-4) Procurement


Synthesis of alpha-D-Lyxofuranosyl Nucleoside Analogues with Targeted Antiviral Activity

alpha-D-Lyxofuranose serves as the essential glycosyl donor in the synthesis of alpha-D-lyxofuranosyl nucleoside analogues. As established in Section 3, the alpha-anomeric configuration is critical: 9-alpha-D-lyxofuranosyladenine, synthesized from tetra-O-acetyl-alpha-D-lyxofuranose, demonstrated activity against HSV-1 and HSV-2 in vitro and in vivo [4]. Researchers requiring the alpha-anomer for nucleoside analogue synthesis cannot substitute with beta-D-lyxofuranose or other furanose sugars without altering stereochemistry and potentially losing desired biological activity.

Analytical Standard for NMR-Based Structural Confirmation of Lyxose Derivatives

Given the computationally verified distinct 13C NMR fingerprint of alpha-D-lyxofuranose relative to its pyranose isomers [4], procurement of the authentic alpha-D-lyxofuranose is essential for use as an analytical standard. This enables unambiguous identification and quantification of the furanose form in reaction mixtures, natural product extracts, or synthetic intermediates, ensuring quality control and experimental reproducibility in carbohydrate chemistry laboratories.

Building Block for Carbohydrate-Based Foldamers and Peptidomimetics

The trans relationship of C-2 and C-5 substituents on the tetrahydrofuran ring of alpha-D-lyxofuranose enables predictable, length-dependent helical folding in oligomeric chains [4]. Researchers designing novel carbohydrate amino acid-based foldamers or peptidomimetic scaffolds require the specific alpha-D-lyxofuranose stereochemistry to achieve the desired conformational outcome; substitution with ribofuranose or xylofuranose building blocks would produce different secondary structures and alter the physical and functional properties of the resulting oligomers.

Synthetic Intermediate for Carba-Sugar Derivatives via Diastereoselective Synthesis

The stereochemistry of alpha-D-lyxofuranose serves as a template for highly diastereoselective transformations into carba-sugar analogues. A reported one-pot cascade reaction using Tebbe reagent converts D-ribose to 1,2,3,5-tetraacetylcarba-alpha-D-lyxofuranose with high diastereoselectivity [4]. The defined stereochemical outcome of this transformation depends on the specific configuration of the starting furanose, making alpha-D-lyxofuranose and its protected derivatives valuable intermediates for accessing the broader carbasugar chemical space.

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